molecular formula C26H38ClNO8S2 B1662770 Dimeditiapramine CAS No. 57010-32-9

Dimeditiapramine

Cat. No.: B1662770
CAS No.: 57010-32-9
M. Wt: 592.2 g/mol
InChI Key: FEEDFNKRGAKOFI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ro 11-1781 involves the following steps :

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization to form the core structure of Ro 11-1781.

    Final Modifications:

Industrial production methods for Ro 11-1781 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ro 11-1781 undergoes several types of chemical reactions :

    Oxidation: Ro 11-1781 can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Ro 11-1781 can undergo substitution reactions, particularly at the aromatic rings. Common reagents include halogens and nitrating agents.

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Ro 11-1781.

Scientific Research Applications

Ro 11-1781 has several scientific research applications :

    Chemistry: It is used as a model compound to study calcium channel antagonists and their effects on chemical reactions.

    Biology: Ro 11-1781 is used to study the role of calcium channels in cellular processes and their regulation.

    Medicine: It is primarily used in the treatment of supraventricular tachyarrhythmias and other cardiac conditions. It has shown efficacy in reducing heart rate and improving cardiac function without causing significant hypotensive effects.

    Industry: Ro 11-1781 is used in the development of new calcium channel antagonists and other related compounds.

Mechanism of Action

Ro 11-1781 exerts its effects by inhibiting the influx of calcium ions through calcium channels . This inhibition reduces the contractility of cardiac muscle cells, leading to a decrease in heart rate and improved cardiac function. The molecular targets of Ro 11-1781 include the L-type calcium channels, which are responsible for the influx of calcium ions during the cardiac action potential. By blocking these channels, Ro 11-1781 reduces the overall calcium ion concentration within the cardiac cells, leading to a decrease in contractility and heart rate.

Comparison with Similar Compounds

Ro 11-1781 is similar to other calcium channel antagonists such as verapamil, diltiazem, and nifedipine . it has several unique properties that set it apart:

    Reduced Hypotensive Effects: Unlike verapamil and diltiazem, Ro 11-1781 does not cause significant hypotensive effects, making it a safer option for patients with low blood pressure.

    Improved Cardiac Function: Ro 11-1781 has been shown to improve cardiac function without causing significant negative inotropic effects, unlike nifedipine.

Similar compounds include:

  • Verapamil
  • Diltiazem
  • Nifedipine

Ro 11-1781’s unique properties make it a valuable compound in the treatment of cardiac conditions and a useful tool in scientific research.

Properties

CAS No.

57010-32-9

Molecular Formula

C26H38ClNO8S2

Molecular Weight

592.2 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H

InChI Key

FEEDFNKRGAKOFI-UHFFFAOYSA-N

SMILES

C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-]

Canonical SMILES

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl

57010-32-9

Related CAS

57010-31-8 (Parent)

Synonyms

dimeditiapramine
Dimeditiapramine Hydrochloride
Hydrochloride, Dimeditiapramine
Hydrochloride, Tiapamil
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride
Ro 11 1781
Ro 11-1781
Ro 111781
tiapamil
Tiapamil Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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